molecular formula C13H18ClNO3 B1391452 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride CAS No. 262425-14-9

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride

Cat. No. B1391452
CAS RN: 262425-14-9
M. Wt: 271.74 g/mol
InChI Key: DNEHUZGXIYVQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride, also known as PEA-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is a derivative of the neurotransmitter phenylethylamine (PEA). PEA-HCl is known to have psychotropic effects, and is used in various research applications to study the effects of neurotransmitters on the brain and body.

Scientific Research Applications

  • Crystallography and Material Science : The compound has been studied for its role in the co-crystallization process, specifically in the context of non-centrosymmetric co-crystallization. It is used to grow crystals containing typically centrosymmetric components in a chiral space group, demonstrating its utility in material science and crystal engineering (Chesna et al., 2017).

  • Synthesis and Antimicrobial Activity : This compound has been utilized in the synthesis of various derivatives for antimicrobial applications. Its derivatives have shown variable and modest activity against certain bacteria and fungi strains, indicating its potential in developing new antimicrobial agents (Patel et al., 2011).

  • Luminescence and Magnetism in Coordination Polymers : It's involved in the synthesis of coordination polymers with lanthanide elements. These polymers exhibit unique luminescent and magnetic properties, making them of interest in the fields of luminescence and magnetic materials (Hou et al., 2013).

  • Development of Novel Fluorescence Probes : Derivatives of this compound are used in the development of fluorescence probes for detecting reactive oxygen species. This is significant in biological and chemical applications for understanding oxidative stress and related processes (Setsukinai et al., 2003).

  • Pharmacology and Drug Development : In pharmacology, derivatives of this compound are used in exploring receptor-specific mechanisms, particularly in the context of diabetic nephropathy. This indicates its relevance in developing new therapeutic strategies for diabetic kidney disease (Saleh et al., 2011).

  • Investigation in Molecular Properties : The compound has been a subject in quantum chemical investigations to understand its molecular properties. This research is essential for its potential applications in various fields including material science and drug development (Bouklah et al., 2012).

  • Corrosion Inhibition : It is studied for its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments. This application is crucial in industrial processes and maintenance (Bouklah et al., 2006).

properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14;/h3-5,10H,1-2,6-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEHUZGXIYVQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.